B1575589 Viphi G

Viphi G

Cat. No.: B1575589
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viphi G is a cyclotide isolated from the medicinal plant Viola philippica Cav., a species native to China. Cyclotides are cyclic peptides characterized by a cystine-knot motif, conferring exceptional stability and diverse bioactivities. This compound, identified via LC-MS and HPLC purification , has a linear form with a high Grand Average of Hydropathy (GRAVY) value (indicating strong hydrophobicity) and a net positive charge at physiological pH, distinguishing it from neutral cyclotides like Varv E (Cycloviolacin O12) and Kalata b1 . Its primary structure includes six conserved cysteine residues and variable loops, with loop 1 containing glutamic acid residues critical for bioactivity .

This compound exhibits cytotoxic effects against human cancer cell lines (e.g., melanoma MM96L, HeLa, and BGC-823 gastric adenocarcinoma) with IC50 values ranging from 1.03 to 15.5 µM, positioning it as a promising anticancer agent . Its mechanism involves disrupting lipid bilayers via phosphatidylethanolamine (PE) binding and membrane insertion through hydrophobic and charged surface patches .

Properties

bioactivity

Antimicrobial

sequence

GSIPCEGSCVFIPCISAIIGCSCSNKVCYKN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Cyclotide Source Charge Key Structural Features Hydrophobicity (GRAVY)
Viphi G Viola philippica Positive Glutamic acid in loop 1; conserved cysteines High (linear form)
Varv E Viola arvensis Neutral Hydrophobic surface patch; bracelet subfamily Moderate
Kalata b1 Oldenlandia affinis Neutral Circular backbone; hydrophobic bioactive patch Moderate
Vibis G Viola biflora Positive Bracelet subfamily; charged residues High
Vabys A Viola abyssinica Positive Charged residues in loop 5 Moderate

Key Observations :

  • Charge : this compound’s positive charge enhances interactions with negatively charged cancer cell membranes, unlike neutral cyclotides (e.g., Varv E, Kalata b1) .
  • Hydrophobicity : this compound and Vibis G exhibit higher hydrophobicity, correlating with stronger membrane disruption .
  • Loop 1 : Glutamic acid in this compound’s loop 1 is critical for cytotoxicity, a feature absent in Vabys A and Varv E .

Cytotoxic Activity Across Cell Lines

Cyclotide IC50 (µM) Notable Cell Lines Tested
This compound 1.03–15.5 MM96L, HeLa, BGC-823, HFF-1
Vibis G 0.96 (U-937 lymphoma) U-937 GTB
Vabys A 2.6 (U-937 lymphoma) U-937
Vitri A 0.6 (U-937), 1.0 (RPMI-8226 myeloma) U-937, RPMI-8226
Kalata b1 5–10 (HeLa) HeLa, Jurkat

Key Observations :

  • Potency : Vibis G (IC50 = 0.96 µM) is more potent against lymphoma cells than this compound, but this compound shows broader activity across multiple cell types .

Mechanism of Action

  • Membrane Disruption : this compound, like most cyclotides, targets PE-rich membranes via a conserved bioactive patch and inserts via hydrophobic surfaces . Its positive charge may enhance electrostatic interactions with cancer cell membranes compared to neutral cyclotides .
  • Structural-Activity Relationship (SAR) : Hydrophobicity and loop 1 residues (e.g., glutamic acid) are critical for this compound’s cytotoxicity, whereas Vabys A’s activity depends on charged residues in loop 5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.